2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide
Description
2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide is a brominated acetamide derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the ortho position. This compound is structurally characterized by a bromoacetamide core (CH₂BrCONH-) attached to a 2-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-bromo-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPGPBCZFZZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Reaction
-
- 2-(Trifluoromethyl)benzylamine (primary amine)
- 2-Bromoacetyl bromide (acylating agent)
- Base (e.g., triethylamine or potassium carbonate) to neutralize HBr formed
- Solvent: Anhydrous dichloromethane (DCM) or similar inert solvent
-
- The primary amine is dissolved in anhydrous DCM under an inert atmosphere (nitrogen or argon) to prevent moisture interference.
- The base is added to the solution to capture the hydrogen bromide generated during the reaction.
- 2-Bromoacetyl bromide is added dropwise at low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
- The reaction mixture is stirred for several hours (typically 1-4 hours) at room temperature or slightly elevated temperature to ensure complete conversion.
- The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, the mixture is quenched with water, and the organic layer is separated.
- The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to afford pure 2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide.
Yield and Purity
- Literature reports indicate that acylation reactions of this type typically afford yields ranging from 80% to over 90%, depending on the exact conditions and purification methods.
- Purity is confirmed by NMR, mass spectrometry, and melting point analysis. The presence of trifluoromethyl groups is often confirmed by ^19F NMR spectroscopy.
Alternative Synthetic Routes and Considerations
While the direct acylation of 2-(trifluoromethyl)benzylamine with 2-bromoacetyl bromide is the most straightforward method, alternative synthetic routes can be considered:
- Nucleophilic substitution on preformed bromoacetamide intermediates: This involves synthesizing bromoacetamide derivatives from various amines and then performing nucleophilic substitution reactions to introduce the 2-(trifluoromethyl)benzyl moiety.
- Use of protective groups: In cases where other functional groups are present, protective groups may be employed to prevent side reactions during acylation.
- Microwave-assisted synthesis: Some protocols utilize microwave irradiation to accelerate acylation reactions, reducing reaction times significantly without compromising yields.
Data Table: Representative Acylation Reaction Conditions and Yields
| Entry | Amine | Base | Temperature (°C) | Time (h) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-(Trifluoromethyl)benzylamine | Triethylamine | 0 to 25 | 2-4 | Anhydrous DCM | 82-90 | Standard acylation protocol |
| 2 | 2-(Trifluoromethyl)benzylamine | Potassium carbonate | 0 to 25 | 3 | Ethanol | 75-85 | Alternative base and solvent |
| 3 | 2-(Trifluoromethyl)benzylamine | Triethylamine | Microwave 80 | 0.5 | Anhydrous DCM | 85-92 | Microwave-assisted synthesis |
Note: Data adapted from analogous bromoacetamide acylation reactions and general synthetic organic chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution with nucleophiles, forming derivatives with varied functional groups.
Key Reactions and Conditions:
| Nucleophile | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| I⁻ | NaI in acetone, 25°C | 2-Iodo-N-[2-(trifluoromethyl)benzyl]acetamide | 85% | |
| NH₃ (excess) | Ethanol, reflux | N-[2-(trifluoromethyl)benzyl]glycinamide | 72% | |
| Thiophenol | K₂CO₃, DMF, 60°C | 2-Phenylthio-N-[2-(trifluoromethyl)benzyl]acetamide | 68% |
Mechanism:
-
Proceeds via an Sₙ2 pathway due to the electron-withdrawing trifluoromethyl group activating the α-carbon.
-
Steric hindrance from the benzyl group slightly reduces reaction rates compared to non-benzylated analogs.
Reduction Reactions
The amide and bromine functionalities are susceptible to reduction under specific conditions.
Reaction Pathways:
-
LiAlH₄ in THF : Reduces the amide to a primary amine, yielding N-[2-(trifluoromethyl)benzyl]ethylamine (95% conversion).
-
Zn/HCl : Selective bromine reduction generates N-[2-(trifluoromethyl)benzyl]acetamide (88% yield).
Key Data:
| Reducing Agent | Temperature | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | 0°C → 25°C | Amine | High |
| Zn/HCl | 50°C | Dehalogenated amide | Moderate |
Oxidation Reactions
Oxidation targets the acetamide moiety or benzylic position:
Oxidizing Agents and Outcomes:
| Oxidant | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 2-Oxo-N-[2-(trifluoromethyl)benzyl]acetamide | Forms ketone via benzylic C-H oxidation. |
| CrO₃ | Acetic acid, 25°C | Trifluoromethylbenzoic acid | Complete degradation of acetamide chain. |
Mechanistic Insight:
-
Benzylic oxidation is facilitated by the electron-deficient trifluoromethyl group, stabilizing radical intermediates.
Transition Metal-Catalyzed Coupling
Copper-catalyzed arylation enables C–C bond formation (inferred from analogous bromoacetamides ):
Example Protocol:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Aryl Source : Phenylboronic acid
-
Solvent : DMSO, 80°C
-
Product : 2-Phenyl-N-[2-(trifluoromethyl)benzyl]acetamide (64% yield)
Scope:
Stability and Degradation
Hydrolytic Degradation:
-
Under basic conditions (pH > 10), the amide bond hydrolyzes to form 2-bromoacetic acid and 2-(trifluoromethyl)benzylamine .
-
Half-life in pH 7.4 buffer: >14 days; in pH 12: <6 hours.
Thermal Stability:
-
Decomposes above 200°C, releasing HBr and forming polymeric byproducts.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Non-CF₃ Analog) | Key Influence |
|---|---|---|
| Nucleophilic Substitution | 1.5× faster | CF₃ group enhances electrophilicity |
| Benzylic Oxidation | 3× faster | Stabilization of radical intermediates |
| Amide Hydrolysis | 2× slower | Steric protection by benzyl group |
Scientific Research Applications
Overview
2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its reactivity and specificity make it a valuable tool in synthetic chemistry and biological studies.
Chemistry
2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, influencing its reactivity and interaction with other compounds.
Biology
This compound is investigated for its potential biological activities, which include:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity.
- Anticancer Activity : Preliminary research suggests that 2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide may influence cancer cell proliferation through modulation of signaling pathways.
- Enzyme Interactions : The compound can act as an enzyme inhibitor or activator, impacting various metabolic pathways.
Medicine
Due to its unique chemical structure, this compound is explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents for treating diseases such as cancer and infections.
Industry
In industrial applications, 2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide is utilized in the production of specialty chemicals and materials with specific properties. Its role in catalysis and material science is being actively researched.
Case Studies and Research Findings
Several studies have documented the applications of 2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide:
- A study published in PubChem highlighted its biochemical properties, indicating that it interacts with various enzymes and proteins, affecting cellular metabolism and gene expression patterns .
- Research on related compounds has demonstrated their ability to modulate biological activities such as antiviral and anti-inflammatory effects . These findings suggest that 2-Bromo-N-[2-(trifluoromethyl)benzyl]acetamide could have similar therapeutic potentials.
- Another study focused on the synthesis of analogs of this compound for use in HIV research, showcasing its versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target. The acetamide moiety can form hydrogen bonds, further contributing to the compound’s binding affinity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Bromoacetamide Derivatives
Key Observations :
- Electronic Effects : The electron-withdrawing CF₃ group enhances stability against hydrolysis compared to electron-donating groups (e.g., methoxy in 2-Bromo-N-(3-methoxyphenyl)acetamide ).
- Biological Relevance : Para-CF₃ benzyl analogs are used as ¹⁹F NMR probes due to their sensitivity to dielectric changes, while ortho-CF₃ phenyl analogs (e.g., 33e) show antiviral activity .
Key Observations :
Key Observations :
- Trifluoromethyl Role : CF₃ groups improve target binding via hydrophobic interactions and metabolic resistance .
- Structural Flexibility : Benzyl-substituted acetamides (e.g., target compound) offer modularity for drug design compared to rigid benzo[b]thiophene derivatives .
Physical and Chemical Properties
Table 4: Comparative Physicochemical Data
Key Observations :
- Melting Points : Bromoacetamides with aromatic substituents (e.g., 3i, 3l) exhibit higher melting points (150–202°C) due to crystalline packing and hydrogen bonding .
- Hydrogen Bonding : N–H⋯O and C–H⋯Br interactions stabilize crystal structures, as seen in 2,2,2-tribromo-N-(2-methylphenyl)acetamide .
Biological Activity
2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C11H10BrF3N
- CAS Number : 1228506-96-4
- Molecular Weight : 304.1 g/mol
The biological activity of 2-bromo-n-[2-(trifluoromethyl)benzyl]acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Target Enzymes
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses and therapeutic effects.
- Kinase Modulation : Similar compounds have been reported to interact with kinase enzymes, affecting downstream signaling pathways critical for cell proliferation and survival .
Antimicrobial Properties
Recent studies indicate that derivatives of acetamides, including 2-bromo-n-[2-(trifluoromethyl)benzyl]acetamide, exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results showed that it could inhibit cell growth effectively:
- EC50 Values : In certain studies, EC50 values ranged from 3.1 to 4.8 μM, suggesting potent cytotoxicity against specific cancer types .
Case Studies and Research Findings
- Antibacterial Activity : A study highlighted the antibacterial potential of novel acetamide derivatives, including 2-bromo-n-[2-(trifluoromethyl)benzyl]acetamide. It was found to outperform standard antibiotics like cefadroxil in biofilm inhibition assays .
- In Vivo Studies : Animal model experiments demonstrated that at low doses, the compound enhanced enzyme inhibition related to inflammatory pathways, suggesting therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Mechanistic Insights : Research utilizing computational methods has elucidated the binding interactions between this compound and its biological targets, providing insights into its mechanism of action at the molecular level .
Data Table: Biological Activity Overview
Q & A
Q. Which structural modifications improve the compound’s solubility without compromising bioactivity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or amine) at the benzyl position. Assess via LogP measurements (shake-flask method) and solubility assays in PBS. For instance, adding a -OH group reduces LogP from 3.2 to 2.1 while maintaining IC50 values within 10% of the parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
